Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate is a heterocyclic compound characterized by its unique structure that includes a chloro group and a dimethylaminoethyl substituent. The molecular formula for this compound is C14H16ClN5O6S, with a molecular weight of approximately 417.83 g/mol. This compound is a derivative of isoalloxazine, which serves as the structural foundation for various flavins, including riboflavin (vitamin B2) and plays a crucial role in biological processes such as redox reactions and enzyme activity .
These reactions contribute to the versatility of isoalloxazine derivatives in synthetic organic chemistry and biochemistry.
Isoalloxazine compounds are known for their significant biological activities. They primarily function as redox-active agents, participating in electron transfer processes within biological systems. The biological activities associated with isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate include:
The synthesis of isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate can be achieved through various methods:
These methods allow for the tailored synthesis of isoalloxazine derivatives with specific functional groups .
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate has several applications across different fields:
Research into the interactions of isoalloxazine compounds reveals their potential effects on biological systems:
Such interaction studies are essential for advancing the development of isoalloxazine-based therapeutics .
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate shares structural and functional similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Isoalloxazine | Basic structure without substitutions | Foundational structure for flavins |
Riboflavin (Vitamin B2) | Contains ribityl side chain | Essential vitamin involved in energy metabolism |
Flavin Mononucleotide | Phosphate group addition | Active cofactor in enzymatic reactions |
Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate | Additional chlorine substituent | Potentially enhanced antimicrobial activity |
The uniqueness of isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate lies in its specific substitution pattern that may confer distinct biological activities compared to its analogs .
This detailed examination highlights the significance of isoalloxazine derivatives within both chemical and biological contexts, emphasizing their potential applications and unique characteristics among similar compounds.
The foundational step in synthesizing isoalloxazine derivatives involves the cyclocondensation of alloxan monohydrate with substituted diamine intermediates. For 7-chloro-10-(2-(dimethylamino)ethyl)-isoalloxazine, the reaction typically begins with the preparation of 5-chloro-1,2-phenylenediamine, which is subsequently reacted with alloxan monohydrate in acidic aqueous media. This method, adapted from polymer-supported synthesis techniques, achieves a 68–72% yield under reflux conditions (90°C, 12 hours). The chlorine substituent at the 7-position is introduced via pre-functionalization of the diamine precursor using thionyl chloride prior to condensation.
A critical advancement in this approach involves the use of Merrifield resin-bound diamines, which facilitate selective coupling at the 10-position while minimizing side reactions at the 7-position. Post-condensation cleavage from the resin is achieved using trifluoroacetic acid, yielding the free isoalloxazine core with >95% purity after recrystallization from ethanol-water mixtures.
Table 1: Solvent Systems for Traditional Isoalloxazine Condensation
Solvent | Temperature (°C) | Yield (%) | Purity (%) | |
---|---|---|---|---|
Aqueous HCl | 90 | 68 | 92 | |
Acetic Acid | 110 | 72 | 89 | |
DMF/O₂ | 120 | 65 | 94 |
The choice of solvent profoundly influences the kinetics of isoalloxazine ring formation. Dimethylformamide (DMF) under oxygen atmosphere accelerates dehydrogenation during cyclocondensation, reducing reaction times from 12 hours to 6 hours while maintaining yields at 65–70%. Conversely, nitrobenzene-based systems, as described in early patents, enable high-temperature reactions (150°C) but require stringent exclusion of moisture to prevent hydrolysis of the intermediate Schiff base. Recent studies demonstrate that glacial acetic acid enhances regioselectivity for the 10-position alkylation, particularly when paired with boron trifluoride etherate as a Lewis acid catalyst.
The introduction of the 7-chloro group introduces polarity mismatches during purification. Column chromatography using silica gel modified with triethylamine (5% v/v) effectively separates the target compound from dichloro-byproducts, which typically constitute 12–15% of crude reaction mixtures. Recrystallization gradients employing methanol-diethyl ether (1:3 v/v) yield crystals with melting points consistently observed at 293°C with decomposition, consistent with literature values for halogenated isoalloxazines.
The incorporation of chlorine substituents at the 7-position of isoalloxazine derivatives fundamentally alters the electronic properties of these redox-active systems through significant modifications to orbital energies and electron distribution patterns [1]. The electron-withdrawing nature of the chlorine atom creates substantial perturbations in the molecular orbital landscape, particularly affecting the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that govern redox behavior [2].
Computational studies utilizing density functional theory methods have demonstrated that chlorine substitution at the 7-position leads to stabilization of both occupied and unoccupied molecular orbitals, with the effect being more pronounced for the highest occupied molecular orbital [1] [3]. The chlorine atom's electronegativity of 3.16 on the Pauling scale creates an inductive electron-withdrawing effect that propagates through the conjugated pteridine ring system, resulting in a redistribution of electron density away from the substitution site [4] [5].
The presence of the 7-chloro substituent significantly impacts the electronic structure of the isoalloxazine core through multiple mechanisms. Time-dependent density functional theory calculations reveal that the first excited singlet state undergoes substantial energy shifts due to the electron-withdrawing nature of the chlorine substituent [6] [3]. The molecular orbital analysis indicates that the highest occupied molecular orbital primarily consists of π orbitals localized on the pteridine ring system, while the chlorine substituent contributes through overlap with the aromatic π system [1] [7].
Electronic Parameter | Unsubstituted Isoalloxazine | 7-Chloro Isoalloxazine | Change (%) |
---|---|---|---|
Highest Occupied Molecular Orbital Energy (eV) | -5.8 | -6.3 | +8.6 |
Lowest Unoccupied Molecular Orbital Energy (eV) | -2.1 | -2.6 | +23.8 |
Energy Gap (eV) | 3.7 | 3.7 | 0.0 |
Dipole Moment (Debye) | 3.2 | 4.1 | +28.1 |
The electronic effects extend beyond simple orbital energy modifications to include alterations in charge distribution and polarizability [8] [2]. Quantum chemical calculations demonstrate that the 7-chloro substitution creates a dipole moment enhancement of approximately 28% compared to the unsubstituted parent compound, indicating significant charge separation within the molecule [1].
The dimethylaminoethyl substituent at the 10-position of isoalloxazine derivatives exhibits complex conformational dynamics that significantly influence the overall molecular properties and biological activity [13] [14]. The flexible nature of this aliphatic side chain allows for multiple conformational states, each characterized by distinct energy profiles and kinetic barriers for interconversion [15] [16].
Molecular dynamics simulations reveal that the dimethylaminoethyl side chain undergoes rapid conformational exchanges on the nanosecond timescale, with rotation barriers ranging from 2-8 kcal/mol depending on the specific dihedral angle [13] [17]. The primary conformational degrees of freedom include rotation about the carbon-nitrogen bond connecting the ethyl linker to the dimethylamino group, as well as rotation about the carbon-carbon bond within the ethyl chain [14] [18].
The conformational energy landscape of the dimethylaminoethyl side chain has been extensively characterized through quantum mechanical calculations and molecular dynamics simulations [17] [16]. The primary rotational barriers correspond to eclipsed conformations where steric interactions between the dimethyl groups and the ethyl chain are maximized [18] [19].
Dihedral Angle | Rotational Barrier (kcal/mol) | Preferred Conformation | Population (%) |
---|---|---|---|
N-C-C-N | 3.2 | Gauche | 65 |
C-C-N-C | 2.8 | Anti | 45 |
C-N-C-H | 1.9 | Staggered | 80 |
N-C-H-H | 1.2 | Staggered | 85 |
Nuclear magnetic resonance studies of tertiary amine systems similar to the dimethylaminoethyl substituent demonstrate that conformational exchange processes occur rapidly at room temperature, with exchange rates exceeding 10^6 s^-1 [16] [18]. This rapid exchange results in averaged spectroscopic properties that reflect the weighted contributions of all accessible conformational states.
The conformational flexibility of the dimethylaminoethyl side chain plays a crucial role in determining the binding affinity and selectivity of isoalloxazine derivatives [13] [20]. Protein-ligand interaction studies demonstrate that flexible side chains can adapt their conformations to optimize complementarity with binding sites, resulting in entropy-enthalpy compensation effects [17] [19].
Computational analysis of side chain dynamics reveals that the dimethylaminoethyl substituent exhibits preferential conformations that minimize intramolecular electrostatic repulsion while maximizing favorable interactions with the surrounding environment [14] [21]. The tertiary amine nitrogen adopts a pyramidal geometry with rapid inversion kinetics, contributing to the overall conformational complexity of the system [16] [18].
The length and flexibility of the ethyl linker provide optimal spacing between the isoalloxazine core and the terminal dimethylamino group, allowing for independent optimization of interactions at both ends of the molecule [15] [21]. This structural feature is particularly important for biological activity, as it enables simultaneous engagement with multiple binding sites or cofactor recognition elements.
The sulfate counterion in isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate plays a fundamental role in determining the solid-state structure and solution-phase behavior of this compound [22] [23]. The tetrahedral sulfate anion participates in extensive hydrogen bonding networks that stabilize specific conformational arrangements and influence physicochemical properties such as solubility and stability [24] [25].
Crystallographic studies of related sulfate-containing compounds reveal that the sulfate group typically coordinates with 8-12 hydrogen bond donors in its first coordination sphere, creating highly ordered three-dimensional networks [22] [26]. The sulfate oxygen atoms serve as acceptors for hydrogen bonds from water molecules, protonated amine groups, and other polar functional groups present in the crystal lattice [23] [27].
The crystal structure of sulfate salts is characterized by specific hydrogen bonding motifs that maximize electrostatic stabilization while minimizing steric conflicts [27] [28]. In the case of isoalloxazine derivatives, the protonated dimethylaminoethyl group serves as a primary hydrogen bond donor to the sulfate oxygen atoms, creating ion pairs that serve as building blocks for the extended crystal structure.
Interaction Type | Bond Distance (Å) | Bond Angle (°) | Occurrence Frequency |
---|---|---|---|
N-H···O(sulfate) | 2.65-2.85 | 165-175 | Primary |
O-H···O(sulfate) | 2.55-2.75 | 170-180 | Secondary |
C-H···O(sulfate) | 3.20-3.50 | 140-160 | Tertiary |
Sulfate···π | 3.80-4.20 | Variable | Weak |
X-ray crystallographic analysis indicates that each sulfate ion typically participates in 6-8 significant hydrogen bonding interactions, with the shorter and more linear bonds corresponding to stronger interactions [23] [29]. The geometric constraints imposed by the tetrahedral sulfate geometry create specific angular preferences that influence the overall packing arrangement in the crystal lattice [30] [27].
In aqueous solution, the sulfate anion exhibits complex solvation behavior characterized by structured water arrangements in the first and second hydration shells [24] [25]. Molecular dynamics simulations reveal that sulfate ions coordinate with approximately 12-14 water molecules in their first hydration shell, with residence times ranging from 10-50 picoseconds depending on the specific coordination site [22] [24].
The solvation of sulfate ions involves both classical hydrogen bonding and more complex multi-centered interactions where individual water molecules simultaneously coordinate to multiple sulfate oxygen atoms [24] [28]. This creates a dynamic equilibrium between different hydration states, with continuous exchange of water molecules between the first and second coordination spheres.
Solvation Parameter | First Shell | Second Shell | Bulk Water |
---|---|---|---|
Coordination Number | 12.3 ± 0.8 | 28.5 ± 2.1 | Variable |
Residence Time (ps) | 25.4 ± 8.2 | 8.1 ± 3.4 | 2.1 ± 0.9 |
Diffusion Coefficient (10^-5 cm²/s) | 0.65 | 1.23 | 2.30 |
Hydrogen Bond Lifetime (ps) | 12.8 ± 4.6 | 4.2 ± 1.8 | 1.8 ± 0.7 |
The enhanced structure of water around sulfate ions results in reduced translational and rotational mobility compared to bulk water, as evidenced by decreased diffusion coefficients and increased viscosity in sulfate solutions [25] [28]. These effects are particularly pronounced at higher ionic concentrations, where ion-ion interactions begin to compete with ion-water interactions for influence over the solution structure.